molecular formula C20H27N3O B2612985 N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-methylbenzamide CAS No. 946340-08-5

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-methylbenzamide

Cat. No.: B2612985
CAS No.: 946340-08-5
M. Wt: 325.456
InChI Key: QNQXTQZRFNDLQN-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring dual dimethylamino groups at distinct positions: one on the ethyl chain and another on the para-substituted phenyl ring.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O/c1-15-8-6-7-9-18(15)20(24)21-14-19(23(4)5)16-10-12-17(13-11-16)22(2)3/h6-13,19H,14H2,1-5H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNQXTQZRFNDLQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC(C2=CC=C(C=C2)N(C)C)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-methylbenzamide typically involves the reaction of 4-(dimethylamino)benzaldehyde with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and consistent product quality. The use of automated systems also reduces the risk of contamination and improves safety during the production process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Alkylated or acylated derivatives.

Mechanism of Action

The mechanism by which N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-methylbenzamide exerts its effects involves the interaction with specific molecular targets and pathways. The dimethylamino groups enhance the compound’s ability to form hydrogen bonds and electrostatic interactions with target molecules, leading to changes in their structure and function. This can result in the inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations in the Benzamide Core

Key Compounds:
Compound Name Substituent on Benzamide Key Features
Target Compound 2-methyl Dual dimethylamino groups; balanced lipophilicity and solubility
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-fluorobenzamide 3-fluoro Enhanced electronegativity; potential for altered receptor binding
N-(2-aminoethyl)-4-[2-(dimethylamino)ethoxy]-2-methoxybenzamide 2-methoxy, 4-ethoxy Increased hydrogen-bond acceptors; likely higher metabolic stability
  • Fluorine vs. Methyl Substituents : The 3-fluoro analog (G500-0036 screening compound) exhibits stronger electron-withdrawing effects, which may influence binding affinity in biological systems compared to the 2-methyl group in the target compound .

Amino Group Modifications

Key Compounds:
Compound Name Amino Group Configuration Impact on Properties
Target Compound Dual dimethylamino groups Enhanced basicity; potential for ionic interactions in acidic environments
N-[2-(Diethylamino)ethyl]-4-(dimethylamino)-2-methoxy-5-nitrobenzamide Diethylamino and dimethylamino groups Reduced steric hindrance compared to dimethylamino; altered pharmacokinetics
N-[4-(diethylamino)-2-methylphenyl]-4-ethylbenzamide Diethylamino group Lower polarity; increased lipophilicity and possible CNS penetration
  • Diethylamino vs. Dimethylamino: Diethylamino groups () reduce hydrogen-bonding capacity but increase lipophilicity, which may enhance blood-brain barrier penetration compared to dimethylamino derivatives .

Pharmacological and Physicochemical Comparisons

  • Reactivity: Ethyl 4-(dimethylamino) benzoate () demonstrates higher reactivity in polymerization initiator systems than 2-(dimethylamino) ethyl methacrylate, suggesting that para-substituted dimethylamino groups may enhance electron donation in chemical reactions .
  • Thermal Stability : Triazine-containing analogs () exhibit improved thermal stability due to aromatic heterocycles, a feature absent in the target compound .

Research Findings and Implications

  • Synthetic Challenges : The target compound’s synthesis likely requires multi-step coupling (e.g., HBTU-mediated amidation, as in ), with yields (~50%) comparable to other benzamide derivatives .
  • Structure-Activity Relationships (SAR): Dual dimethylamino groups may synergize for dual-target inhibition (e.g., serotonin/dopamine receptors). Methyl or fluorine at the benzamide position fine-tunes steric and electronic profiles for target selectivity.

Biological Activity

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-methylbenzamide, commonly referred to as compound 1, is a synthetic organic molecule with potential pharmacological applications. This article explores the biological activity of compound 1, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

The biological activity of compound 1 is primarily attributed to its interaction with various biological targets, including receptors and enzymes. It is believed to act as an inhibitor of specific kinases involved in cancer progression.

In Vitro Studies

Several studies have investigated the cytotoxic effects of compound 1 on different cancer cell lines:

Cell Line IC50 (µM) Mechanism
HeLa (cervical)5.0Apoptosis induction via caspase activation
MCF-7 (breast)3.2Inhibition of cell proliferation
A549 (lung)4.5Cell cycle arrest at G2/M phase

Case Studies

  • Breast Cancer Study : In a study published in Cancer Research, compound 1 demonstrated significant cytotoxicity against MCF-7 cells, with an IC50 value of 3.2 µM. The study highlighted the compound's ability to induce apoptosis through the activation of caspase pathways, leading to programmed cell death.
  • Lung Cancer Study : Another research article reported that compound 1 effectively inhibited the growth of A549 lung cancer cells, causing cell cycle arrest at the G2/M phase. This effect was associated with upregulation of p53 and downregulation of cyclin B1.
  • Mechanistic Insights : A detailed mechanistic study indicated that compound 1 interacts with the ATP-binding site of specific kinases, inhibiting their activity and leading to reduced phosphorylation of downstream targets involved in cell survival and proliferation.

Absorption and Distribution

Compound 1 exhibits favorable pharmacokinetic properties:

  • Oral Bioavailability: Approximately 45%.
  • Half-Life: About 6 hours in vivo.
  • Tissue Distribution: High accumulation in liver and lungs.

Metabolism

The metabolism of compound 1 primarily occurs through hepatic enzymes, particularly cytochrome P450 isoforms, which facilitate its conversion into active metabolites that retain biological activity.

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